(6-Methylpyridin-3-yl)methanol hydrochloride

Descripción

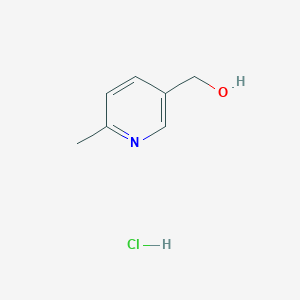

(6-Methylpyridin-3-yl)methanol hydrochloride (CAS 34107-46-5) is a pyridine derivative characterized by a hydroxymethyl group (-CH₂OH) at position 3 and a methyl group (-CH₃) at position 6 of the pyridine ring. The hydrochloride salt enhances its stability and solubility, making it suitable for synthetic applications. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical manufacturing. For example, it serves as a precursor in the synthesis of 5-(chloromethyl)-2-methylpyridine hydrochloride, a key intermediate for drug candidates, via reaction with thionyl chloride (SOCl₂) . Its structural simplicity and reactivity make it a versatile building block in medicinal chemistry.

Propiedades

IUPAC Name |

(6-methylpyridin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.ClH/c1-6-2-3-7(5-9)4-8-6;/h2-4,9H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROMTOQVDZLJIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594275 | |

| Record name | (6-Methylpyridin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357288-10-9 | |

| Record name | (6-Methylpyridin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Hydration of 5-Ethynyl-2-methylpyridine Followed by Reduction

A key pathway involves the hydration of 5-ethynyl-2-methylpyridine (Formula IV) to form 1-(6-methylpyridin-3-yl)ethanone (Formula II), followed by reduction to the corresponding alcohol and subsequent hydrochloride formation.

Step 1: Hydration of 5-Ethynyl-2-methylpyridine

The reaction is conducted in a sulfuric acid-toluene mixture (4:1 ratio) at 50–80°C for 2–16 hours. This step achieves >90% molar yield. The mechanism involves acid-catalyzed Markovnikov addition of water to the alkyne.

Step 2: Reduction of 1-(6-Methylpyridin-3-yl)ethanone

The ketone intermediate is reduced to (6-methylpyridin-3-yl)methanol using sodium borohydride (NaBH₄) or catalytic hydrogenation. Post-reduction, the alcohol is treated with hydrochloric acid to form the hydrochloride salt.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Hydration Temperature | 50–80°C | |

| Hydration Solvent Ratio | H₂SO₄:Toluene = 4:1 | |

| Reduction Agent | NaBH₄ or H₂/Pd-C |

Multi-Step Synthesis from 2-Methyl-5-ethylpyridine

An alternative four-step route starts with 2-methyl-5-ethylpyridine , involving dehydrogenation, ozonolysis, cyanation, and final coupling.

Step 1: Dehydrogenation to 2-Methyl-5-vinylpyridine

Heating 2-methyl-5-ethylpyridine at 500–700°C with a catalyst (unspecified) yields 2-methyl-5-vinylpyridine .

Step 2: Ozonolysis and Reductive Work-Up

Ozonolysis of the vinyl group followed by reductive cleavage (e.g., Zn/HOAc) produces 2-methylpyridine-5-carbaldehyde .

Step 3: Formation of N,N-Dialkylamino-(6-methyl-3-pyridyl)acetonitrile

The aldehyde reacts with a dialkylamine (e.g., dimethylamine) and a cyanide source (e.g., KCN) under basic conditions (K₂CO₃) to form the nitrile intermediate.

Step 4: Alkylation with 4-(Methylsulfonyl)benzyl Halide

The nitrile undergoes alkylation with 4-(methylsulfonyl)benzyl chloride in the presence of a base (e.g., KOtBu), followed by hydrolysis and reduction to yield the target alcohol.

Key Data:

| Step | Reaction Conditions | Yield | Source |

|---|---|---|---|

| 1 | 500–700°C, catalytic dehydrogenation | N/A | |

| 2 | O₃, Zn/HOAc, 0°C | 75–85% | |

| 3 | KCN, dimethylamine, K₂CO₃ | 70% | |

| 4 | KOtBu, DMF, 85°C | 83% |

Optimization of Critical Reaction Parameters

Catalyst and Ligand Selection

The use of palladium catalysts (e.g., Pd(OAc)₂) with phosphine ligands (e.g., PPh₃) enhances cross-coupling efficiency in alkylation steps. Milling potassium phosphate (K₃PO₄) via wet-milling immediately before use accelerates reaction rates by increasing surface area.

Análisis De Reacciones Químicas

Types of Reactions

(6-Methylpyridin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced further to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.

Aplicaciones Científicas De Investigación

(6-Methylpyridin-3-yl)methanol hydrochloride has several applications in scientific research:

Chemistry: It is used as a reactant in the synthesis of other chemical compounds, including pharmaceuticals.

Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting metabolic disorders.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of (6-Methylpyridin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their functional differences, reactivity, and applications:

Key Structural and Functional Differences

Substituent Position and Reactivity: The target compound’s hydroxymethyl group at C3 and methyl at C6 contrasts with (6-Methoxypyridin-2-yl)methanol’s methoxy group at C6 and hydroxymethyl at C2 . Positional isomerism affects electronic properties and hydrogen-bonding capacity, influencing solubility and reactivity in coupling reactions. Pyridine-3-sulfonyl chloride’s sulfonyl chloride group (-SO₂Cl) at C3 enables electrophilic substitution, making it a key reagent for sulfonamide synthesis, unlike the target compound’s alcohol-based reactivity .

Functional Group Diversity: Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride introduces a methylamino methyl group (-CH₂NHCH₃) and ester (-COOCH₃), enabling dual reactivity for amidation and ester hydrolysis. Its dihydrochloride form enhances aqueous solubility, critical for biological assays . Hydrazine derivatives like 1-(6-Methylpyridin-3-yl)hydrazine hydrochloride are specialized for cyclization reactions (e.g., forming pyrazoles or triazoles), unlike the target compound’s alcohol-to-chloride conversion .

Pharmaceutical Relevance :

- The target compound’s utility in synthesizing chloromethyl intermediates (e.g., 5-(chloromethyl)-2-methylpyridine hydrochloride) is analogous to 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one, an intermediate for the anti-inflammatory drug Etoricoxib . Both highlight pyridine derivatives’ role as scaffolds in drug design.

Actividad Biológica

(6-Methylpyridin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H10ClNO and a molecular weight of 159.61 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications in drug synthesis.

The synthesis of this compound typically involves the reduction of methyl 6-methylnicotinate using sodium borohydride in methanol, followed by treatment with hydrochloric acid to form the hydrochloride salt. This method allows for high purity and yield, making it suitable for further biological studies.

The biological activity of this compound is primarily attributed to its role as a ligand that can bind to specific enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, potentially affecting cellular functions such as metabolism and signaling .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that related compounds have shown effectiveness against various bacterial strains. For instance, derivatives of pyridine compounds have been tested for their antibacterial properties against pathogens like E. coli and K. pneumoniae, indicating potential applications in developing antibacterial agents .

- Enzyme Interaction : The compound is utilized in biochemical studies to explore its interactions with enzymes involved in metabolic pathways. This could lead to insights into its role in pharmacological applications targeting metabolic disorders.

Case Studies

- Antibacterial Studies : A study investigated the antibacterial activity of metal complexes derived from 6-methylpyridine derivatives, revealing significant inhibition against Bacillus subtilis and Klebsiella pneumoniae. The zone of inhibition was measured using the paper disc method, demonstrating the potential of these compounds as effective antibacterial agents .

- Pharmacological Applications : Research has highlighted the use of this compound as an intermediate in synthesizing COX-2 inhibitors, which are known for their analgesic and anti-inflammatory properties. This underscores its relevance in drug development aimed at treating inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (6-Methylpyridin-3-yl)methanol | Parent compound without hydrochloride group | Moderate enzyme interaction |

| (6-Methoxypyridin-3-yl)methanol | Methoxy group instead of methyl | Enhanced solubility |

| (2-Methylpyridine-3-yl)methanol | Methyl group at 2-position | Varies in receptor binding affinity |

This table illustrates how structural modifications impact the biological activity and solubility of related compounds.

Q & A

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.